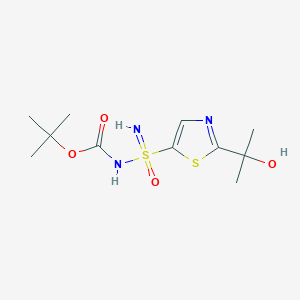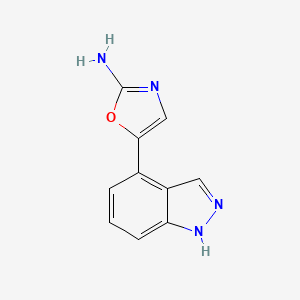
(3-Bromo-4-chloro-5-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-chloro-5-methoxyphenyl)methanol: is an organic compound characterized by a bromine, chlorine, and methoxy group attached to a phenyl ring, with a methanol group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Bromination and Chlorination: Starting with a phenol derivative, the compound can be sequentially brominated and chlorinated using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Methylation: The phenol derivative can be methylated using methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4 in the presence of a base.
Reduction: The corresponding ketone or aldehyde can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the controlled addition of bromine, chlorine, and methoxy groups to a phenol derivative. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
(3-Bromo-4-chloro-5-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles, such as iodide (I-) or hydroxide (OH-).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) with a catalyst.
Substitution: I2, NaOH, and heat.
Major Products Formed:
Oxidation: (3-Bromo-4-chloro-5-methoxyphenyl)carboxylic acid.
Reduction: (3-Bromo-4-chloro-5-methoxyphenyl)amine or (3-Bromo-4-chloro-5-methoxyphenyl)alcohol.
Substitution: (3-Iodo-4-chloro-5-methoxyphenyl)methanol or (3-Hydroxy-4-chloro-5-methoxyphenyl)methanol.
Aplicaciones Científicas De Investigación
(3-Bromo-4-chloro-5-methoxyphenyl)methanol: has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a decrease in specific biochemical reactions.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
Antioxidant Activity: The compound may act as an antioxidant, neutralizing free radicals and preventing oxidative stress.
Comparación Con Compuestos Similares
(3-Bromo-4-chloro-5-methoxyphenyl)methanol: is compared with similar compounds, highlighting its uniqueness:
(3-Bromo-4-methoxyphenyl)methanol: Similar structure but lacks the chlorine atom.
(3-Chloro-4-methoxyphenyl)methanol: Similar structure but lacks the bromine atom.
(3-Bromo-4-chlorophenyl)methanol: Similar structure but lacks the methoxy group.
This compound unique in its reactivity and utility.
Propiedades
Fórmula molecular |
C8H8BrClO2 |
|---|---|
Peso molecular |
251.50 g/mol |
Nombre IUPAC |
(3-bromo-4-chloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3,11H,4H2,1H3 |
Clave InChI |
XZHVZDLPVLSUPI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CO)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15332660.png)
![2-[(tert-Butyldimethylsilyl)oxy]-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15332680.png)

![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)
![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)
![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)



![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15332736.png)
